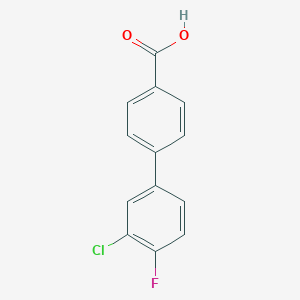

4-(3-Chloro-4-fluorophenyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloro-4-fluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-7-10(5-6-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWQPHGUJGYFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442827 | |

| Record name | 4-(3-chloro-4-fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195457-73-9 | |

| Record name | 3′-Chloro-4′-fluoro[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195457-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-chloro-4-fluorophenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chloro 4 Fluorophenyl Benzoic Acid and Analogues

Established Synthetic Pathways and Chemical Transformations

Traditional synthetic routes to 4-(3-chloro-4-fluorophenyl)benzoic acid and its analogues rely on robust and well-documented reactions. These pathways often involve multi-step sequences that prioritize yield and purity through the use of powerful, selective reagents and catalysts.

The central challenge in synthesizing this compound is the construction of the biaryl scaffold. Palladium-catalyzed cross-coupling reactions are the cornerstone for this transformation, offering a versatile and efficient means of creating C-C bonds between aryl halides and various organometallic reagents. nih.govorgsyn.org

The Suzuki-Miyaura coupling is a particularly prominent method. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. For the synthesis of the target compound, two primary Suzuki pathways are feasible:

Pathway A: Coupling of a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) with 3-chloro-4-fluorophenylboronic acid.

Pathway B: Coupling of a 3-chloro-4-fluoro-substituted aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) with 4-carboxyphenylboronic acid.

The choice of pathway often depends on the commercial availability and stability of the starting materials. The palladium catalyst, typically in the form of Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand, is crucial for the catalytic cycle. orgsyn.org

Another powerful method is the Stille cross-coupling reaction, which utilizes organotin reagents. nih.govresearchgate.net While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling in many applications.

The table below summarizes typical conditions for palladium-catalyzed cross-coupling reactions used in the synthesis of biaryl compounds.

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield |

| Suzuki-Miyaura | Aryl Bromide/Iodide | Arylboronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | Good to Excellent |

| Stille Coupling | Aryl Halide/Triflate | Arylstannane | Pd(PPh₃)₄ | Not required | Toluene, THF | High |

| Buchwald-Hartwig | Aryl Halide/Triflate | Amine | Pd Catalyst/Buchwald Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | N/A (C-N coupling) |

This table presents generalized conditions for cross-coupling reactions relevant to biaryl synthesis.

The introduction of chlorine and fluorine atoms onto the aromatic rings requires precise control of regioselectivity. These halogens are often incorporated into the starting materials before the cross-coupling step.

For instance, 3-chloro-4-fluoroaniline can be synthesized via the hydrogenation of 3-chloro-4-fluoronitrobenzene using a Pt/C catalyst. google.com This aniline (B41778) can then be converted into other useful intermediates, such as aryl halides, through diazotization reactions followed by Sandmeyer or similar transformations. researchgate.netresearchgate.net

Direct chlorination of a fluorinated precursor, such as 4-fluorobenzoyl chloride, can also be achieved using a chlorinating agent in the presence of a suitable catalyst like iron(III) chloride or iodine. google.com The directing effects of the existing substituents on the ring are critical in determining the position of the incoming chloro group.

Fluorination strategies can involve nucleophilic or electrophilic methods. tcichemicals.com However, for a structure like this compound, it is more common to start with commercially available fluorinated building blocks, such as 3,4-dichloronitrobenzene or 2,4-difluoro-3-chlorobenzoic acid, and modify them as needed. researchgate.netnih.gov

The carboxylic acid moiety can be introduced at various stages of the synthesis. Several classical methods are employed:

Oxidation of an Alkyl Group: If the synthesis starts from a toluene derivative, such as 4-(3-chloro-4-fluorophenyl)toluene, the methyl group can be oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid. guidechem.com This is a robust and high-yielding method, though it often involves harsh conditions and stoichiometric waste.

Hydrolysis of a Nitrile: The carboxylic acid can be prepared from a corresponding nitrile (cyanobenzene derivative). The nitrile group can be introduced via a Sandmeyer reaction on an aniline or by nucleophilic substitution on an aryl halide. The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions.

Carboxylation of an Organometallic Intermediate: An aryl halide can be converted into an organolithium or Grignard reagent, which is then quenched with carbon dioxide (dry ice) to form the corresponding carboxylate salt. Subsequent acidification yields the final benzoic acid derivative.

Hydrolysis of a Trichloromethyl Group: A well-established industrial method involves the hydrolysis of a benzotrichloride. For example, 2-chloro-4-fluoro-5-nitrobenzotrichloride can be hydrolyzed using sulfuric acid to produce the corresponding benzoic acid. patsnap.comepo.org

Novel Synthetic Approaches and Green Chemistry Principles

Recent advancements in chemical synthesis have focused on developing more efficient, cost-effective, and environmentally benign methods for producing complex molecules like this compound.

Research in catalysis continues to refine cross-coupling reactions. Modern catalyst systems often feature advanced phosphine ligands (e.g., Buchwald or Herrmann-type ligands) that enhance the activity and stability of the palladium catalyst. orgsyn.org These improvements allow for:

Lower catalyst loadings, reducing costs and residual metal contamination in the final product.

The use of less reactive coupling partners, such as aryl chlorides, which are often cheaper and more readily available than bromides or iodides.

Reactions at lower temperatures, improving energy efficiency and substrate tolerance.

The development of catalysts for C-H activation is an emerging area that could provide a more direct route to biaryl compounds, bypassing the need to pre-functionalize both coupling partners with halides or organometallic groups.

Green chemistry principles are increasingly being applied to the synthesis of aryl benzoic acids and other fine chemicals. wjpmr.com The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key sustainable strategies include:

Use of Greener Solvents: Replacing traditional organic solvents like toluene and dioxane with more environmentally friendly alternatives such as water, ethanol, or supercritical CO₂.

Catalytic Oxidation: Employing catalytic amounts of reagents with a green oxidant like hydrogen peroxide (H₂O₂) or even molecular oxygen from the air for the oxidation of toluene precursors to benzoic acids. rsc.orgmdpi.com This avoids the use of stoichiometric heavy metal oxidants like permanganate or chromate, significantly reducing hazardous waste. For example, selenium-catalyzed oxidation of aldehydes using hydrogen peroxide in water provides an eco-friendly protocol for synthesizing carboxylic acids. mdpi.com

Energy Efficiency: Utilizing microwave-assisted synthesis or flow chemistry can drastically reduce reaction times and improve energy efficiency compared to conventional batch heating.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The biosynthesis of aromatic compounds from renewable feedstocks like glucose is a long-term goal for sustainable chemical production, although its application to highly functionalized, non-natural compounds like this compound remains a significant challenge. mdpi.com

Optimization of Reaction Parameters and Yield Enhancement Strategies

The synthesis of this compound and its analogues, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is highly dependent on a range of reaction parameters. Fine-tuning these parameters is crucial for maximizing product yield, minimizing reaction times, and reducing the formation of impurities. Key areas of optimization include the selection of the catalyst system (palladium precursor and ligand), the choice of base, the solvent system, and the reaction temperature.

The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds, essential for creating the biaryl structure of the target compound. The general reaction involves the coupling of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester. For the synthesis of this compound, this typically involves reacting a boronic acid derivative of one ring with a halogenated derivative of the other. Optimizing this process is a multi-faceted challenge due to the interplay between various factors.

Catalyst System Selection

The choice of the palladium catalyst and its associated ligands is a critical factor influencing the efficiency of the Suzuki-Miyaura coupling. Different palladium sources and ligands can significantly impact reaction rates and yields.

Palladium Source: Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Research into the synthesis of various biaryl compounds has shown that the selection of the palladium source can be substrate-dependent. For instance, in the asymmetric synthesis of axially chiral biaryl compounds, Pd₂(dba)₃ was identified as a highly effective palladium source. beilstein-journals.org

Ligands: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands are commonly employed. The electronic and steric properties of the ligand can influence the catalyst's activity and stability. For challenging substrates, such as nitrogen-containing heterocycles, highly active catalysts composed of palladium and dialkylbiphenylphosphino ligands have been shown to be effective. organic-chemistry.org In a study on the synthesis of pyrimidine analogs, 5 mol % of Pd(PPh₃)₄ was found to be optimal for achieving good yields. mdpi.com

Table 1: Effect of Palladium Catalyst on Biaryl Synthesis Yield

| Entry | Palladium Source | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | S-Phos | Varies |

| 2 | Pd₂(dba)₃ | L7 (chiral-bridged biphenyl (B1667301) monophosphine) | 85 |

| 3 | Pd(PPh₃)₄ | - | Good |

| 4 | Pd(OH)₂ | - | Improved |

Note: Yields are context-dependent and taken from studies on analogous biaryl syntheses. beilstein-journals.orgmdpi.comnih.gov

Influence of the Base

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for transmetalation to the palladium center. The strength and nature of the base can significantly affect the reaction outcome.

Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The choice of base can depend on the specific substrates and the presence of base-sensitive functional groups. Studies have shown that potassium phosphate (B84403) (K₃PO₄) is often an effective base for achieving high yields in biaryl synthesis. nih.gov In some cases, a combination of bases or specific types, like cesium carbonate, has been found to be optimal, particularly for fluoroarene complexes. rsc.org

Table 2: Impact of Different Bases on Suzuki Coupling Yields

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₃PO₄ | THF | High |

| 2 | K₃PO₄ | 1,4-Dioxane | Good |

| 3 | K₂CO₃ | Toluene | Varies |

| 4 | Cs₂CO₃ | DME | Optimal for specific substrates |

Note: Data is compiled from various studies on Suzuki-Miyaura reactions for biaryl compounds. beilstein-journals.orgmdpi.comrsc.orgmdpi.com

Solvent System Optimization

The optimal solvent is highly specific to the reaction. For example, in the synthesis of certain biphenyl derivatives, a mixture of ethanol and water (3:1 ratio) provided better yields compared to toluene or DMF. nih.gov In other asymmetric Suzuki-Miyaura couplings, THF was found to be the most effective solvent. beilstein-journals.org For reactions involving fluoroarene complexes, 1,2-dimethoxyethane (DME) at reflux was reported as optimal. rsc.org

Table 3: Effect of Solvent on Biaryl Synthesis Yield

| Entry | Solvent | Base | Yield (%) |

|---|---|---|---|

| 1 | THF | K₃PO₄ | 85 |

| 2 | Ethanol/Water (3:1) | K₃PO₄ | Improved |

| 3 | Toluene | K₂CO₃ | Varies |

| 4 | 1,4-Dioxane | K₃PO₄ | Good |

| 5 | DME | Cs₂CO₃ | Up to 87 |

Note: Yields are based on findings from different Suzuki coupling optimizations for analogous compounds. beilstein-journals.orgmdpi.comnih.govrsc.org

Reaction Temperature and Time

Temperature is a critical parameter that affects reaction kinetics. Generally, higher temperatures can increase the reaction rate, but they can also lead to catalyst decomposition or the formation of side products. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining catalyst stability and product integrity.

Investigations have shown that for some asymmetric Suzuki couplings, the yield varied directly with temperature, while enantioselectivity was inversely proportional. A temperature of 50 °C was chosen as a compromise to achieve both good yield and high enantioselectivity. beilstein-journals.org For other systems, a moderate temperature of 65 °C was found to produce improved yields. nih.gov Reaction times can also be optimized, often in conjunction with temperature, to ensure the reaction proceeds to completion without significant degradation of the product or catalyst.

Advanced Structural Characterization and Conformational Analysis of 4 3 Chloro 4 Fluorophenyl Benzoic Acid

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive information on the arrangement of atoms in the solid state. While specific crystallographic data for 4-(3-Chloro-4-fluorophenyl)benzoic acid is not publicly available, its structure can be predicted with high confidence based on extensive studies of analogous substituted benzoic acids and biphenyl (B1667301) systems. nih.govresearchgate.net

In the solid state, carboxylic acids almost universally form highly stable hydrogen-bonded dimers. researchgate.net It is expected that two molecules of this compound would pair via strong intermolecular O—H···O hydrogen bonds between their carboxylic acid groups. This interaction typically forms a centrosymmetric R₂(²) (8) graph-set motif, a robust and highly favored supramolecular synthon. iucr.orgresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in systems with conformational flexibility. rsc.orgallfordrugs.com Biphenyl derivatives are prone to conformational polymorphism due to the rotational freedom around the central C-C bond, which can lead to different dihedral angles in the solid state. researchgate.net

Furthermore, variations in the hydrogen-bonding arrangement can give rise to different polymorphic forms. While the R₂(²)(8) dimer is most common, alternative hydrogen-bonding schemes, such as catemeric chains, could potentially form under different crystallization conditions, leading to distinct crystalline architectures. iucr.orgresearchgate.net The presence of both chloro and fluoro substituents adds another layer of complexity, as halogen···halogen and C—H···halogen interactions can subtly influence the crystal packing and potentially stabilize different polymorphs.

Spectroscopic Investigations for Elucidating Molecular Architecture

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of this compound.

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on established substituent effects. ucl.ac.ukpdx.edugithub.io

¹H NMR: The spectrum is expected to show complex signals in the aromatic region (typically 7.0-8.2 ppm). The benzoic acid ring protons would likely appear as two doublets, characteristic of a 1,4-disubstituted pattern. The protons on the 3-chloro-4-fluorophenyl ring would exhibit a more complex pattern of three signals due to their unique electronic environments and spin-spin coupling with each other and the fluorine atom. The carboxylic acid proton would appear as a broad singlet at a significantly downfield shift (>12 ppm), which is often exchangeable with D₂O.

¹³C NMR: The spectrum would display signals for all 13 carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 165-170 ppm. The aromatic region (115-165 ppm) would show 12 distinct signals. Carbons directly attached to electronegative atoms (F, Cl, O) or the other aromatic ring would be significantly shifted. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF). nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| Carboxylic Acid (-COOH) | >12 (br s) | ~167 | Typical range for carboxylic acid proton and carbonyl carbon. |

| Aromatic Protons (Benzoic Ring) | ~8.1 (d), ~7.7 (d) | ~129-132 | 1,4-disubstitution pattern influenced by electron-withdrawing COOH and aryl groups. |

| Aromatic Protons (Chloro-fluoro Ring) | ~7.5-7.8 (m) | ~117-140 | Complex splitting due to H-H and H-F coupling; shifts influenced by Cl and F. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. The spectra are expected to be dominated by features characteristic of a hydrogen-bonded carboxylic acid dimer. nih.govresearchgate.net

O-H Stretch: A very broad and strong absorption band in the IR spectrum from approximately 2500 to 3300 cm⁻¹, characteristic of the strongly hydrogen-bonded carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ in the IR spectrum, indicative of the carbonyl group in the dimer.

Aromatic C=C Stretches: Multiple sharp bands of medium intensity in the 1450-1610 cm⁻¹ region.

C-O Stretch / O-H Bend: A coupled vibration appearing as a strong band in the 1280-1320 cm⁻¹ region.

C-F and C-Cl Stretches: The C-F stretch is expected to produce a strong band in the 1150-1250 cm⁻¹ region, while the C-Cl stretch would appear at a lower frequency, typically in the 700-850 cm⁻¹ range. nih.gov

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C=O stretch (dimer) | 1680 - 1710 | Strong |

| Aromatic C=C stretch | 1450 - 1610 | Medium-Strong |

| C-O stretch / O-H bend | 1280 - 1320 | Strong |

| C-F stretch | 1150 - 1250 | Strong |

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pathways of a compound. For this compound (C₁₃H₈ClFO₂), the exact mass is 250.0197 Da.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 250. docbrown.info A characteristic feature would be the M+2 isotope peak at m/z 252, with an intensity approximately one-third that of the molecular ion, confirming the presence of a single chlorine atom.

Key fragmentation pathways for benzoic acids involve the loss of small, stable neutral molecules or radicals from the carboxylic acid group. researchgate.netbris.ac.uksci-hub.se

Loss of hydroxyl radical: [M - ·OH]⁺ at m/z 233.

Loss of carboxyl group: [M - ·COOH]⁺ at m/z 205.

Decarboxylation: Loss of CO₂ from the deprotonated molecule is a common feature in negative ion mode. sci-hub.se

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Pathway |

|---|---|---|

| 250 / 252 | [C₁₃H₈ClFO₂]⁺ | Molecular Ion ([M]⁺) |

| 233 / 235 | [C₁₃H₇ClFO]⁺ | [M - ·OH]⁺ |

| 205 / 207 | [C₁₂H₇ClF]⁺ | [M - ·COOH]⁺ |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

Conformational Landscape and Rotational Isomerism Studies

A comprehensive search for specific experimental or computational studies on the conformational analysis of this compound did not yield data directly pertaining to this molecule. Therefore, the discussion of its conformational landscape is based on the well-established principles of conformational analysis for substituted biphenyl compounds.

The conformational preference in biphenyl systems is governed by a delicate balance between two main opposing factors:

Steric Hindrance: Repulsive forces between the ortho-substituents on the two rings. In the case of this compound, the hydrogens at the ortho positions (positions 2, 6, 2', and 6') would sterically clash in a planar conformation (τ = 0° or 180°). This steric repulsion destabilizes the planar arrangement.

Electronic Effects (Conjugation): The π-systems of the two phenyl rings can overlap, leading to a more delocalized electron system. This delocalization is maximized in a planar conformation, which provides a stabilizing electronic effect.

For unsubstituted biphenyl, the balance of these forces results in a non-planar, twisted conformation in the gas phase with a dihedral angle of approximately 45°. This twisted structure represents the energy minimum. The energy barrier to rotation through the planar conformation is relatively low, allowing for rapid interconversion between enantiomeric twisted forms at room temperature.

In the case of this compound, the presence of substituents is expected to influence the precise dihedral angle and the rotational barrier. The substituents (chloro, fluoro, and carboxylic acid) are not in the ortho positions, which are the primary contributors to steric hindrance in biphenyls. Therefore, the steric hindrance is primarily due to the ortho hydrogens, similar to unsubstituted biphenyl.

The electronic nature of the substituents can also play a role. The electron-withdrawing nature of the chloro, fluoro, and carboxylic acid groups can affect the electronic communication between the two rings, potentially influencing the preference for planarity. However, without specific computational or experimental data, the exact impact on the dihedral angle and rotational energy profile remains speculative.

Based on analogous substituted biphenyl systems that lack significant ortho-substitution, it is reasonable to infer that this compound adopts a non-planar conformation in its ground state. The dihedral angle is likely to be in the range typically observed for biphenyls, and the molecule would exist as a mixture of rapidly interconverting rotational isomers (atropisomers) at ambient temperatures, as the barrier to rotation would not be high enough to allow for their isolation.

To provide a quantitative understanding of the conformational landscape, theoretical calculations, such as Density Functional Theory (DFT), would be required to map the potential energy surface as a function of the dihedral angle. Such calculations would elucidate the energy minima corresponding to stable conformers and the transition states that represent the rotational barriers.

The following table presents hypothetical data based on typical values for similar biphenyl derivatives to illustrate the type of information that would be obtained from such a computational study. Note: This data is illustrative and not based on experimental or calculated results for this compound.

| Conformer | Dihedral Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Twisted (Minimum) | ~45° | 0.0 | Most stable, non-planar conformation |

| Planar (Transition State) | 0° | ~2.0 | Higher energy due to steric hindrance |

| Perpendicular (Transition State) | 90° | ~2.5 | Higher energy due to loss of conjugation |

The study of rotational isomerism is crucial for understanding the structure-property relationships of biphenyl compounds. The preferred conformation can significantly impact crystal packing, solubility, and interactions with biological targets. Future experimental studies, such as X-ray crystallography, or computational modeling would be invaluable in providing a definitive characterization of the conformational landscape of this compound.

Computational Chemistry and Theoretical Investigations of 4 3 Chloro 4 Fluorophenyl Benzoic Acid

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are at the forefront of computational chemistry, allowing for a detailed description of the electronic distribution and related properties of a molecule.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 4-(3-chloro-4-fluorophenyl)benzoic acid, DFT calculations, often employing basis sets like 6-311++G(d,p), can be used to determine its optimized ground-state geometry. These calculations provide key information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

| Parameter | Illustrative Value (from a related compound) |

|---|---|

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| C-C (Inter-ring) Bond Length | ~1.49 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| Inter-ring Dihedral Angle | ~35-45° |

This table presents illustrative values for a substituted benzoic acid to demonstrate the output of DFT calculations and are not the actual calculated values for this compound.

Beyond geometric parameters, DFT calculations also yield crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would likely show regions of negative potential (typically colored red) around the electronegative oxygen, fluorine, and chlorine atoms, indicating their susceptibility to electrophilic attack. The region around the carboxylic acid proton would exhibit a positive potential (typically colored blue), highlighting it as a site for nucleophilic attack. The aromatic rings would show a more neutral potential (typically colored green). MEP analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the compound's behavior in different environments.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Effects

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational changes and interactions with the surrounding environment.

Furthermore, MD simulations are particularly useful for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent influences the solute's conformation and dynamics. Key parameters that can be calculated from MD simulations include the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a solute atom, and the solvation free energy, which quantifies the energetic cost of transferring the molecule from a vacuum to a solvent.

Prediction of Spectroscopic Parameters via Theoretical Models

Computational methods can also be used to predict various spectroscopic properties of this compound. For instance, theoretical vibrational frequencies can be calculated using DFT and can be compared with experimental data from infrared (IR) and Raman spectroscopy to aid in the assignment of spectral bands.

Similarly, theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be performed. These calculations help in the interpretation of experimental NMR spectra and can be particularly useful for complex molecules where spectral overlap is an issue. UV-Vis spectra can also be simulated using time-dependent DFT (TD-DFT) to predict the electronic transitions and absorption wavelengths.

| Spectroscopic Parameter | Illustrative Predicted Value (from a related compound) | Experimental Technique |

|---|---|---|

| C=O Stretch (IR) | ~1700-1750 cm⁻¹ | Infrared Spectroscopy |

| C-Cl Stretch (IR) | ~700-800 cm⁻¹ | Infrared Spectroscopy |

| C-F Stretch (IR) | ~1100-1200 cm⁻¹ | Infrared Spectroscopy |

| ¹H NMR (Carboxylic Acid) | ~12-13 ppm | Proton NMR |

| ¹³C NMR (Carbonyl Carbon) | ~165-175 ppm | Carbon-13 NMR |

| UV-Vis λmax | ~250-300 nm | UV-Vis Spectroscopy |

This table presents illustrative predicted spectroscopic parameters for a substituted benzoic acid to demonstrate the output of theoretical models and are not the actual calculated values for this compound.

Computational Design Principles for Benzoic Acid Derivatives

The computational tools described above are not only for analysis but also for the rational design of new molecules. For benzoic acid derivatives, computational design principles can be applied to develop compounds with specific desired properties. For example, by systematically modifying the substituents on the phenyl rings of this compound in silico, chemists can explore how these changes affect the molecule's electronic properties, reactivity, and potential biological activity.

Structure-based drug design is a prominent application where these principles are employed. If this compound or its derivatives are being investigated as potential enzyme inhibitors, computational docking can be used to predict how these molecules bind to the active site of a target protein. Subsequently, MD simulations can be performed to assess the stability of the protein-ligand complex. These computational approaches can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Interactions and Mechanistic Elucidation of 4 3 Chloro 4 Fluorophenyl Benzoic Acid

Investigation of Ligand-Receptor Binding Mechanisms (In Vitro and In Silico Approaches)

The binding mechanisms of compounds incorporating the 3-chloro-4-fluorophenyl group have been explored through a combination of direct binding assays and computational modeling. These studies aim to quantify the affinity of these ligands for their protein targets and to visualize the specific molecular interactions that stabilize the ligand-receptor complex.

Biochemical assays have been instrumental in quantifying the inhibitory potency of molecules containing the 3-chloro-4-fluorophenyl moiety against various enzymes. One prominent target is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.comnih.gov The inhibitory activity is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Studies on a series of newly synthesized benzamide (B126) compounds bearing the 3-chloro-4-fluorophenyl fragment demonstrated significant inhibitory activity against tyrosinase from Agaricus bisporus (AbTYR). nih.gov The IC50 values for these compounds were found to be in the low micromolar range, indicating potent inhibition. Notably, the inclusion of the 3-chloro-4-fluorophenyl group often resulted in improved potency compared to analogues with a 4-fluorophenyl group, highlighting the beneficial effect of the additional chlorine atom on binding affinity. mdpi.comnih.gov

| Compound | Core Scaffold | IC50 (μM) | Reference Compound | IC50 of Reference (μM) |

|---|---|---|---|---|

| 1d | Benzamide | 0.19 | Kojic Acid | 16.53 |

| 1e | Benzamide | 1.72 | Kojic Acid | 16.53 |

| 1f | Benzamide | 0.43 | Kojic Acid | 16.53 |

| 2c | 4-Hydroxyphenyl-based | 2.11 | Kojic Acid | 16.53 |

In a different context, a structurally related 3-chloro-2-fluorophenyl moiety is a key component of highly potent inhibitors of the Murine Double Minute 2 (MDM2) protein. These spirooxindole-based compounds are designed to disrupt the interaction between MDM2 and the p53 tumor suppressor. nih.gov Quantitative binding assays for these molecules reveal exceptionally high affinity, with IC50 values in the low nanomolar range and inhibition constants (Ki) of less than 1 nM. nih.govacs.org For instance, compound 54, which incorporates this motif, potently binds to MDM2 with an IC50 of 2.4 nM and inhibits cancer cell growth with an IC50 of 13 nM. nih.gov

| Compound | Binding Assay | Affinity Value |

|---|---|---|

| 54 | IC50 | 2.4 nM |

| 55 | IC50 | 6.4 nM |

| 56 | IC50 | 3.7 nM |

| 54, 55, 56 | Ki | < 1 nM |

To elucidate the structural basis for the observed binding affinities, molecular docking and simulation studies have been performed. These in silico techniques model the interaction between the ligand and its receptor at an atomic level.

For tyrosinase inhibitors, docking analyses confirmed that the 3-chloro-4-fluorophenyl fragment plays a crucial role in binding to the enzyme's catalytic pocket. nih.gov The simulations suggest a plausible binding pose where this moiety fits snugly within the active site, engaging in favorable contacts with key amino acid residues. researchgate.net The presence of both chlorine and fluorine atoms on the phenyl ring is thought to enhance these interactions compared to simpler analogues. nih.gov

In the case of MDM2 inhibitors, molecular modeling based on co-crystal structures provides a detailed picture of target engagement. tandfonline.com The MDM2 protein has a deep hydrophobic pocket into which three key residues of p53 (Phe19, Trp23, and Leu26) normally bind. nih.gov High-affinity inhibitors are designed to mimic these interactions. Docking studies show that the chloro-fluorophenyl ring of these inhibitors effectively projects into and occupies the subpocket that normally binds p53's Leu26 residue. tandfonline.com This precise fit is a critical determinant of the inhibitor's high potency.

Exploration of Enzyme Inhibition Kinetics and Mechanisms (Biochemical Assays)

The primary mechanism by which 4-(3-Chloro-4-fluorophenyl)benzoic acid and related compounds exert their biological effects is through enzyme inhibition. Biochemical assays are employed to study the kinetics of this inhibition, providing insights into how these molecules interfere with enzyme function.

The most extensively studied target in this context is tyrosinase. mdpi.comnih.gov The inhibitory activity of compounds containing the 3-chloro-4-fluorophenyl moiety has been evaluated using spectrophotometric assays that monitor the enzymatic conversion of L-DOPA to dopachrome. nih.gov By measuring the rate of reaction at various inhibitor concentrations, researchers can determine the IC50 value, a key measure of inhibitory potency. nih.gov The data consistently show that the 3-chloro-4-fluorophenyl group is an important structural feature for potent tyrosinase inhibition. nih.gov While detailed kinetic analyses (e.g., Lineweaver-Burk plots) are needed to definitively determine the mode of inhibition (competitive, non-competitive, or mixed), the docking studies showing binding within the catalytic site strongly suggest a competitive or mixed-type mechanism. researchgate.net Benzoic acid derivatives, in general, are known to act as competitive inhibitors of tyrosinase. nih.gov

Analysis of Non-Covalent Interactions with Biomolecules

The stability of any ligand-receptor complex is governed by a network of non-covalent interactions. nih.gov These interactions, though individually weak, collectively contribute to the high affinity and specificity of a ligand for its target. The this compound structure is capable of engaging in several key types of non-covalent interactions.

Hydrophobic Interactions: The biphenyl (B1667301) core of the molecule is largely hydrophobic and readily interacts with nonpolar pockets on a protein surface. In both tyrosinase and MDM2, the chloro-fluorophenyl group binds within hydrophobic pockets, displacing water molecules and contributing favorably to the binding energy. researchgate.nettandfonline.com

Hydrogen Bonds: The carboxylic acid group of the benzoic acid portion is a classic hydrogen bond donor and acceptor. This group can form strong, directional hydrogen bonds with polar residues (such as serine, threonine, or the peptide backbone) in a receptor's binding site, serving as a critical anchor point for the molecule.

Halogen Bonds: The chlorine atom on the phenyl ring can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the tip of the halogen (the σ-hole) interacts favorably with a nucleophilic or electron-rich atom, such as a backbone carbonyl oxygen on the protein. nih.gov This type of interaction is increasingly recognized as a significant contributor to ligand binding affinity.

π-π Stacking and C-H···π Interactions: The aromatic phenyl rings can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. Furthermore, the C-H bonds of the ligand can interact with the electron-rich face of these aromatic residues in what are known as C-H···π interactions. nih.gov

Cellular Pathway Modulation Studies (Mechanistic Focus)

By binding to specific protein targets, compounds containing the this compound scaffold can modulate cellular signaling pathways, leading to distinct physiological outcomes.

Tyrosinase and Melanogenesis: As a potent inhibitor of tyrosinase, the 3-chloro-4-fluorophenyl moiety can directly modulate the melanogenesis pathway. mdpi.comnih.govnih.gov Tyrosinase catalyzes the rate-limiting steps in the production of melanin, the primary pigment in human skin. nih.gov By inhibiting this enzyme, these compounds can reduce melanin synthesis, making them subjects of interest for applications as depigmenting or skin-whitening agents. nih.gov

MDM2 and the p53 Pathway: A key protein target for structurally related inhibitors is MDM2, an E3 ubiquitin ligase that is the primary negative regulator of the p53 tumor suppressor. nih.govmdpi.com In many cancers with non-mutated (wild-type) p53, the function of p53 is suppressed by overexpression of MDM2. embopress.org MDM2 binds to p53, targeting it for proteasomal degradation and thereby preventing it from carrying out its functions, which include inducing cell cycle arrest and apoptosis in response to cellular stress. mdpi.comembopress.org

Inhibitors containing the chloro-fluorophenyl group that block the MDM2-p53 interaction can reactivate the p53 pathway. nih.gov By preventing MDM2 from binding to p53, these small molecules cause p53 levels to stabilize and accumulate. mdpi.com The activated p53 can then transcribe its target genes, such as the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in tumor cells. nih.gov This mechanism of action makes MDM2 inhibitors a promising strategy for cancer therapy. nih.gov

Investigation of Intracellular Signaling Cascades

The structural architecture of this compound, particularly the substituted phenyl rings, is a common feature in a variety of biologically active small molecules, including kinase inhibitors. Kinases are pivotal enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins, and their dysregulation is a hallmark of many diseases, including cancer. Small molecules containing chlorophenyl and fluorophenyl motifs have been documented to interact with the ATP-binding pocket of various kinases, thereby modulating their activity and downstream signaling.

While specific targets for this compound have not been empirically determined in widespread studies, it is plausible that this compound could be investigated as a modulator of protein kinase signaling pathways. Key cascades that are often influenced by compounds with similar structural features include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is central to cell proliferation, differentiation, and survival. The ERK1/2 signaling cascade, a component of the MAPK pathway, is a frequent target for therapeutic intervention. A compound like this compound could potentially be screened for inhibitory activity against kinases within this pathway, such as MEK or ERK.

Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is crucial in inflammatory responses and cell survival. The inhibition of kinases involved in the activation of NF-κB, such as IKKs (IκB kinases), is a strategy for developing anti-inflammatory and anti-cancer agents.

To elucidate the specific intracellular signaling cascades affected by this compound, a systematic in vitro screening approach would be necessary. This would typically involve a panel of kinase activity assays.

Table 1: Hypothetical Kinase Screening Panel for this compound

| Kinase Family | Representative Kinases for Screening | Assay Principle |

|---|---|---|

| MAP Kinases | MEK1, ERK2, p38α, JNK1 | Measurement of substrate phosphorylation (e.g., via ADP-Glo™ assay) |

| Tyrosine Kinases | EGFR, SRC, ABL | Detection of phosphotyrosine levels on a substrate peptide |

| PI3K/Akt Pathway | PI3Kα, Akt1 | Quantification of lipid kinase activity or downstream protein phosphorylation |

| NF-κB Pathway | IKKα, IKKβ | Assay of IκBα phosphorylation or degradation |

Further investigation into target engagement within a cellular context could be achieved using techniques like the Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a compound to its target protein by measuring changes in the protein's thermal stability upon ligand binding.

Membrane Permeability and Distribution Characteristics (In Vitro Models)

The ability of a compound to traverse cellular membranes is a critical determinant of its biological activity. The membrane permeability of this compound is expected to be influenced by a balance of its physicochemical properties. The benzoic acid moiety, with its ionizable carboxylic acid group, generally imparts hydrophilicity and can limit passive diffusion across lipid bilayers, especially at physiological pH where it will be predominantly deprotonated. Conversely, the 3-chloro-4-fluorophenyl group is lipophilic and would be expected to enhance membrane partitioning.

In the absence of direct experimental data, in silico prediction tools can provide an estimation of the physicochemical properties that govern membrane permeability.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication for Permeability |

|---|---|---|

| Molecular Weight | 266.65 g/mol | Favorable (within Lipinski's rule of five) |

| logP (o/w) | ~3.5 - 4.0 | Indicates moderate to high lipophilicity |

| pKa | ~4.0 - 4.5 | Primarily ionized at physiological pH 7.4, potentially reducing passive diffusion |

| Polar Surface Area | ~37.3 Ų | Relatively low, which is generally favorable for permeability |

Note: These values are estimations from computational models and may vary from experimentally determined values.

To experimentally determine the membrane permeability of this compound, several in vitro models are commonly employed:

Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay assesses a compound's ability to passively diffuse across an artificial lipid membrane. evotec.com It provides a measure of passive transcellular permeability, which is a key component of oral absorption and tissue distribution. sigmaaldrich.comresearchgate.net A typical PAMPA experiment would measure the concentration of the compound in both a donor and an acceptor well separated by the membrane over time.

Caco-2 Permeability Assay: This model utilizes a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized epithelium that mimics the intestinal barrier. nih.govnih.gov This assay can provide insights into both passive diffusion and the potential involvement of active transport mechanisms (uptake and efflux).

Table 3: Illustrative Experimental Design for In Vitro Permeability Assessment of this compound

| Assay | Model System | Key Parameters Measured | Potential Insights |

|---|---|---|---|

| PAMPA | Artificial lipid membrane | Apparent permeability coefficient (Papp) | Intrinsic passive diffusion rate |

| Caco-2 Assay | Caco-2 cell monolayer | Bidirectional Papp (apical to basolateral and basolateral to apical) | Identification of passive permeability and potential for active efflux (if Papp B-A > Papp A-B) |

Structure Activity Relationship Sar Studies and Derivatization of the 4 3 Chloro 4 Fluorophenyl Benzoic Acid Scaffold

Systematic Chemical Modification and Analog Design

Systematic chemical modification of the 4-(3-chloro-4-fluorophenyl)benzoic acid scaffold involves the synthesis of a library of analogs to explore the chemical space around the core structure. These modifications typically target three main regions: the benzoic acid ring, the phenyl ring, and the linkage between them.

Modifications on the Benzoic Acid Moiety: The carboxylic acid group is a primary site for modification. Esterification or amidation can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For instance, converting the carboxylic acid to its corresponding methyl ester or various amides can probe the necessity of the acidic proton for biological activity. Furthermore, bioisosteric replacement of the carboxylic acid with other acidic functional groups like tetrazole or hydroxamic acid can be explored to improve metabolic stability or receptor interaction.

Modifications on the Phenyl Ring: The substitution pattern on the second phenyl ring is critical for activity. The existing 3-chloro and 4-fluoro substituents can be moved to other positions or replaced with other halogens (e.g., bromo, iodo) or non-halogen groups (e.g., methyl, methoxy, cyano). These changes can modulate the electronic properties and steric bulk of this part of the molecule, which can significantly impact receptor binding. For example, the synthesis of analogs with substituents at the 2'- or 5'-positions would explore the spatial requirements of the binding pocket.

Interactive Data Table: Hypothetical Analogs and Their Design Rationale

| Analog | Modification | Rationale |

| 4-(3-Bromo-4-fluorophenyl)benzoic acid | Chloro to Bromo substitution | Investigate the effect of a larger, more polarizable halogen. |

| 4-(3-Chloro-4-methoxyphenyl)benzoic acid | Fluoro to Methoxy substitution | Explore the impact of a hydrogen bond acceptor and electron-donating group. |

| 4-(3,5-Dichlorophenyl)benzoic acid | Alteration of substitution pattern | Assess the importance of the 4-fluoro substituent and the effect of increased lipophilicity. |

| [4-(3-Chloro-4-fluorophenyl)phenyl]acetic acid | Insertion of a methylene (B1212753) spacer | Examine the effect of increased flexibility and distance between the phenyl rings and the acidic group. |

| 5-(3-Chloro-4-fluorophenyl)-2H-tetrazole | Carboxylic acid to Tetrazole | Introduce a bioisostere to potentially improve metabolic stability and binding affinity. |

Impact of Substituent Effects on Molecular Recognition and Activity

The electronic and steric effects of substituents on the this compound scaffold play a pivotal role in its interaction with biological targets. The chlorine and fluorine atoms on one of the phenyl rings are key modulators of the molecule's properties.

In a study of benzoylaminobenzoic acid derivatives, it was found that hydrophobicity, molar refractivity, and the presence of specific hydrogen bonding groups were key for inhibitory activity. nih.gov For halogenated benzoic acids, the toxicity has been shown to decrease in the order of bromo > chloro > fluoro, indicating a direct impact of the halogen substituent. nih.gov

Research Findings on Related Structures:

In a series of benzoic acid derivatives synthesized as VLA-4 antagonists, the introduction of a chlorine or bromine at the 3-position of a central benzene (B151609) ring led to improved pharmacokinetic properties.

For pyrazole (B372694) derivatives with a benzoic acid moiety, lipophilic substituents on an aniline (B41778) ring significantly improved antibacterial activity, while polar protic groups like sulfonamide diminished it. nih.gov

Development of Structure-Activity Hypotheses for Benzoic Acid Analogues

Based on the analysis of various biphenyl (B1667301) and benzoic acid derivatives, several SAR hypotheses can be formulated for the this compound scaffold. These hypotheses provide a framework for the rational design of new, more active compounds.

Hypothesis 1: The Carboxylic Acid as a Key Interaction Point The benzoic acid moiety likely serves as a primary binding anchor, forming crucial hydrogen bonds or ionic interactions with the target receptor. Modifications that remove this acidic proton or alter its pKa are expected to significantly impact activity.

Hypothesis 2: The Halogenated Phenyl Ring Dictates Selectivity and Potency The specific arrangement of the chloro and fluoro substituents on the second phenyl ring is likely critical for achieving high potency and selectivity. These halogens may engage in specific halogen bonding interactions or fit into a well-defined hydrophobic pocket within the receptor. The relative orientation of the two phenyl rings, influenced by these substituents, is also a key factor.

Interactive Data Table: SAR Hypotheses and Supporting Evidence from Analog Studies

| Hypothesis | Supporting Evidence from Analog Studies |

| The carboxylic acid is a key binding group. | Loss of activity upon esterification in many benzoic acid-based inhibitors. |

| The 3-chloro, 4-fluoro substitution pattern is crucial for potency. | Significant changes in activity observed when altering the position or nature of halogen substituents in related biphenyls. |

| A specific dihedral angle between the phenyl rings is required for optimal binding. | Ortho-substitution in biphenyls is known to restrict rotation and can drastically alter biological activity. |

| Hydrophobic interactions with the biphenyl core are important. | Increased potency with lipophilic substituents in certain analog series. |

Linker Strategies and Design of Conjugates

The this compound scaffold can be incorporated into larger molecules or conjugates to target specific cells or tissues. Linker strategies are employed to connect the core scaffold to other moieties, such as targeting ligands, imaging agents, or macromolecules. The nature of the linker is critical as it can influence the stability, solubility, and release characteristics of the conjugate.

Types of Linkers:

Cleavable Linkers: These are designed to be stable in circulation but are cleaved under specific conditions found at the target site, such as changes in pH or the presence of specific enzymes. Examples include hydrazones, disulfides, and enzyme-labile peptide sequences.

Non-Cleavable Linkers: These form a stable bond between the scaffold and the other moiety. The entire conjugate is internalized by the target cell, and the active compound is released after lysosomal degradation of the carrier.

The carboxylic acid group of this compound is a convenient handle for attaching linkers through amide or ester bonds. For example, it can be coupled to an amino-functionalized polyethylene (B3416737) glycol (PEG) linker to improve solubility and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the this compound scaffold, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

To build a QSAR model, a dataset of analogs with their corresponding biological activities is required. Various molecular descriptors are then calculated for each analog, quantifying their physicochemical properties, such as:

Electronic Descriptors: Hammett constants, partial charges.

Steric Descriptors: Molar refractivity, van der Waals volume.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to generate an equation that correlates these descriptors with biological activity.

For a series of benzoylaminobenzoic acid derivatives, QSAR studies revealed that inhibitory activity increased with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov A multifaceted 3D-QSAR analysis of biphenyl analogues as aromatase inhibitors identified key pharmacophoric features essential for their activity. scilit.comumassmed.edu Such models can provide valuable insights into the structural requirements for potent activity and guide the design of new derivatives of this compound with enhanced therapeutic potential.

Advanced Analytical Methodologies for Detection and Quantification of 4 3 Chloro 4 Fluorophenyl Benzoic Acid

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in separating 4-(3-Chloro-4-fluorophenyl)benzoic acid from impurities and related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for achieving high-resolution separation and definitive identification.

A reverse-phase HPLC (RP-HPLC) method is a robust technique for determining the purity of this compound. ekb.eg The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities.

Method development for aromatic carboxylic acids like this compound typically involves a C18 column as the stationary phase. longdom.org The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer or dilute phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. longdom.orgpensoft.net A gradient elution is frequently employed to ensure the effective separation of compounds with varying polarities. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, which for benzoic acid derivatives is typically in the range of 230-280 nm. longdom.org

Validation of the developed HPLC method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. pensoft.netlongdom.org Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. longdom.org

Specificity is demonstrated by the ability of the method to resolve the analyte peak from potential impurities and degradation products. pensoft.netLinearity is assessed by analyzing a series of solutions of known concentrations and evaluating the correlation between the peak area and the concentration. nih.gov The LOD and LOQ represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. longdom.orgAccuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. pensoft.netPrecision is evaluated by the repeatability of the results for multiple injections of the same sample (intra-day precision) and on different days (inter-day precision). longdom.orgRobustness is tested by making deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal usage. longdom.orglongdom.org

| Validation Parameter | Typical Acceptance Criteria | Example Finding for a Related Compound |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD %) | ≤ 2.0% | < 1.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |

| Robustness | RSD ≤ 2.0% for varied conditions | Method remains unaffected by minor changes in flow rate and temperature. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. researchgate.net A common derivatization agent for carboxylic acids is BF₃·MeOH, which converts the acid into its corresponding methyl ester. researchgate.net

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its definitive identification. nist.gov

GC-MS is particularly useful for identifying and quantifying trace impurities in the this compound sample. The high sensitivity of the mass spectrometer allows for the detection of impurities at very low levels. researchgate.net

| Parameter | Typical Condition |

|---|---|

| GC Column | Capillary column (e.g., DB-5ms) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp. 100 °C, ramp to 280 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Advanced Spectroscopic Methods for Trace Analysis and Quantification

Spectroscopic techniques are invaluable for the quantitative analysis and sensitive detection of this compound, particularly at trace levels.

UV-Vis spectroscopy is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upb.ro Aromatic compounds like this compound exhibit characteristic UV absorption due to the presence of the benzene (B151609) ring and the carboxyl group. nih.gov

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). upb.ro The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, based on the Beer-Lambert law. The presence of chloro and fluoro substituents on the phenyl ring can influence the λmax and the molar absorptivity (ε). ejournal.by

| Parameter | Typical Value for a Benzoic Acid Derivative |

|---|---|

| λmax | ~240-280 nm |

| Molar Absorptivity (ε) | 10,000 - 15,000 L·mol⁻¹·cm⁻¹ |

| Solvent | Ethanol or Methanol |

| Linear Range | 1 - 20 mg/L |

Fluorescence spectroscopy is a highly sensitive technique that can be used for the detection of fluorescent compounds at very low concentrations. researchgate.net While not all benzoic acid derivatives are strongly fluorescent, the presence of certain substituents can enhance their fluorescence quantum yield. chalmers.se The fluorescence properties of this compound would depend on the interplay of the electron-withdrawing chloro and fluoro groups and the carboxyl group on the electronic structure of the molecule.

In a fluorescence measurement, the sample is excited with light of a specific wavelength, and the emitted light at a longer wavelength is detected. Synchronous fluorescence spectroscopy, where both the excitation and emission wavelengths are scanned simultaneously with a constant wavelength difference, can be used to resolve the spectra of individual components in a mixture. researchgate.net The sensitivity of fluorescence spectroscopy makes it suitable for trace analysis where other methods may not be adequate. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is a key parameter in this analysis. nih.gov

| Parameter | Hypothetical Value |

|---|---|

| Excitation Wavelength (λex) | ~280 nm |

| Emission Wavelength (λem) | ~350 nm |

| Quantum Yield (ΦF) | Low to moderate |

| Limit of Detection (LOD) | ng/mL range |

Electrochemical Methods for Compound Detection and Characterization

Electrochemical methods offer an alternative approach for the detection and characterization of electroactive compounds like this compound. Techniques such as cyclic voltammetry (CV) can provide information about the redox properties of the molecule. ajchem-a.com

In cyclic voltammetry, the potential of a working electrode is swept linearly with time, and the resulting current is measured. rjpbcs.com For an electroactive species, a peak in the current is observed at a potential where the species is oxidized or reduced. The peak potential can be used for qualitative identification, while the peak current is proportional to the concentration of the analyte. researchgate.net

The electrochemical behavior of this compound would be influenced by the presence of the reducible chloro group and the aromatic ring. Modified electrodes can be used to enhance the sensitivity and selectivity of the electrochemical detection. up.ac.za While not as commonly used for routine quantitative analysis as chromatography or spectroscopy, electrochemical methods can be valuable for mechanistic studies and for the development of specialized sensors.

| Parameter | Typical Measurement |

|---|---|

| Technique | Cyclic Voltammetry (CV) |

| Working Electrode | Glassy Carbon Electrode (GCE) |

| Reference Electrode | Ag/AgCl |

| Supporting Electrolyte | 0.1 M KCl in a suitable solvent |

| Potential Range | -1.5 V to +1.5 V |

Validation of Analytical Methods for Research and Development Applications

The validation of analytical methods is a critical component of research and development in the pharmaceutical industry, ensuring that the methods used for the analysis of a chemical compound are suitable for their intended purpose. For this compound, a key intermediate in various synthetic processes, robust and reliable analytical methods are imperative for monitoring reaction progress, determining purity, and ensuring the quality of starting materials and final products. The validation process for an analytical method designed to quantify this compound would typically be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

The validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound would involve the assessment of several key parameters to demonstrate its suitability. These parameters include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would be demonstrated by showing that there is no interference from process-related impurities or other starting materials at the retention time of the analyte peak. This is often achieved by injecting a placebo (a mixture of all components except the analyte) and confirming the absence of any signal at the analyte's retention time.

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of the HPLC method for this compound would be determined by preparing a series of standard solutions at different concentrations and analyzing them. The response (peak area) would then be plotted against the concentration, and a linear regression analysis would be performed.

Table 1: Linearity of the HPLC Method for this compound

| Concentration (µg/mL) | Peak Area (arbitrary units) |

|---|---|

| 10 | 120540 |

| 25 | 301350 |

| 50 | 602700 |

| 100 | 1205400 |

| 150 | 1808100 |

| 200 | 2410800 |

| Correlation Coefficient (r²) | 0.9998 |

The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. Based on the linearity study, a suitable range for the quantification of this compound could be established, for instance, from 10 µg/mL to 200 µg/mL.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.

Table 2: Accuracy (Recovery) of the HPLC Method for this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

|---|---|---|---|

| 80% | 80 | 79.2 | 99.0% |

| 100% | 100 | 101.5 | 101.5% |

Precision of an analytical method expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually evaluated at two levels: repeatability and intermediate precision.

Repeatability (intra-day precision) is assessed by performing the analysis on the same sample multiple times on the same day, by the same analyst, and on the same instrument.

Intermediate precision (inter-day precision) is evaluated by repeating the analysis on different days, with different analysts, or on different equipment.

The precision is typically expressed as the relative standard deviation (%RSD) of the results.

Table 3: Precision of the HPLC Method for this compound

| Parameter | %RSD |

|---|---|

| Repeatability (n=6) | 0.8% |

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Table 4: LOD and LOQ of the HPLC Method for this compound

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.5 |

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. The method would be considered robust if the results remain within acceptable criteria despite these minor changes.

Pre Clinical Mechanistic Studies and Biological Activity Investigations Non Clinical Focus

In Vitro Cell-Based Assays for Target Engagement and Phenotypic Screening

Target Engagement: Cellular thermal shift assays (CETSA) have been employed to confirm target engagement in a biologically relevant context. For instance, a covalent inhibitor of Transcriptional Enhanced Associate Domain (TEAD), a compound designated as 19 , was shown to interact with its target in HCT116 cell lysates. Treatment with compound 19 increased the melting temperature of the hTEAD4 protein from 49.8 °C to 53.1 °C, a significant thermal stabilization that provides direct evidence of target engagement in a cellular milieu acs.org.

Antibacterial Activity: Several studies have synthesized pyrazole (B372694) derivatives containing benzoic acid moieties and tested their efficacy against various bacterial strains. In one study, a series of 4-fluorophenyl substituted pyrazole derivatives demonstrated potent activity against Gram-positive bacteria. For example, a phenoxy-substituted compound showed a potent minimum inhibitory concentration (MIC) value of 1 μg/mL against S. aureus ATCC 33591 nih.gov. Another study on pyrazole-derived hydrazones found that an N,N-Bisphenyl derivative exhibited excellent activity against methicillin-resistant S. aureus (MRSA) strains with MIC values as low as 0.78 μg/mL acs.org.

Anticancer Activity: The cytotoxic effects of novel copper(II) complexes featuring a 4-chloro-3-nitrobenzoic acid ligand were evaluated against several human cancer cell lines. In vitro cytotoxicity assays revealed that one of the complexes was more cytotoxic to HepG2 (liver), HeLa (cervical), and A549 (lung) cancer cells than the standard chemotherapy drug, cisplatin mdpi.com. These complexes were found to arrest the HepG2 cell cycle at the G0/G1 phase mdpi.com.

| Compound Class | Cell Line / Organism | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| TEAD Inhibitor (Cmpd 19) | HCT116 Cell Lysate | Cellular Thermal Shift Assay (CETSA) | ΔTm = 3.3 °C for hTEAD4, confirming target engagement. | acs.org |

| Pyrazole-derived hydrazone | S. aureus ATCC 700699 (MRSA) | Minimum Inhibitory Concentration (MIC) | MIC value as low as 0.78 μg/mL. | acs.org |

| Copper(II) complex with 4-chloro-3-nitrobenzoic acid | HepG2, HeLa, A549 Cancer Cells | Cytotoxicity Assay (CCK-8) | Demonstrated higher cytotoxicity than cisplatin. | mdpi.com |

Biochemical Assays for Enzyme Modulation and Pathway Analysis

Biochemical assays are essential for understanding how a compound directly interacts with purified biomolecules, such as enzymes, and for elucidating its impact on specific metabolic or signaling pathways.

Enzyme Modulation: Biochemical assays have confirmed the ability of benzoic acid analogues to modulate enzyme function.

TEAD Inhibition: For the TEAD inhibitor 19 , a fluorescence polarization (FP)-based competitive binding assay and a thiol conjugation assay were used to confirm its interaction with the purified hTEAD4 protein acs.org. Furthermore, differential scanning fluorimetry measurements provided additional evidence of this direct binding acs.org.

TMEM206 Inhibition: A compound known as CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) was identified as an inhibitor of TMEM206-mediated chloride currents. Electrophysiological measurements determined that CBA inhibits TMEM206 in a dose-dependent manner, with a calculated half-maximal inhibitory concentration (IC₅₀) of 9.55 µM nih.gov.

Pathway Analysis: Studies on related compounds have shed light on the metabolic pathways they undergo, which is critical for understanding their biological activity and potential for drug-drug interactions.

Metabolism of Chlorinated Biphenyls: In a study using HepG2 cells, the metabolic pathways of 4-chlorobiphenyl (PCB3) , a structurally related chlorinated aromatic compound, were characterized. The analysis identified multiple classes of metabolites, including hydroxylated and dihydroxylated derivatives. A key central metabolite, 4′-chloro-3,4-dihydroxybiphenyl , was found to be rapidly methylated and subsequently underwent sulfation and glucuronidation nih.govresearchgate.net. These metabolic studies are crucial for identifying potentially reactive or toxic intermediates nih.govresearchgate.net.

Benzoic Acid Biosynthesis: In plant systems, the biosynthesis of benzoic acid itself has been elucidated, involving a CoA-dependent pathway that degrades cinnamic acid tu-braunschweig.de. While not directly related to the pharmacology of the title compound, this highlights the role of benzoic acid moieties in natural product biosynthesis tu-braunschweig.denih.gov.

Investigation of Molecular Mechanism of Action in Relevant Biological Systems

Understanding the precise molecular mechanism of action (MoA) is a central goal of preclinical research.

Covalent Allosteric Inhibition: The TEAD inhibitor 19 was found to act via covalent allosteric inhibition. This mechanism involves the compound binding to a central pocket on the TEAD protein, which in turn efficiently blocks the critical protein-protein interaction between TEAD and its co-activator YAP acs.org.

MDM2-p53 Interaction Inhibition: A potent and orally active murine double minute 2 (MDM2) inhibitor, APG-115 , which contains a 3-chloro-2-fluorophenyl group, was developed. Structural modeling based on cocrystal structures showed that the chloro-fluorophenyl group projects into the Leu26 p53 binding pocket of the MDM2 protein. By occupying this pocket, the compound disrupts the MDM2-p53 interaction, leading to p53 stabilization and activation of downstream pathways that suppress tumor growth acs.org.

Inhibition of Fatty Acid Biosynthesis: A series of pyrazole derivatives were identified as potent antibacterial agents that act as inhibitors of fatty acid biosynthesis nih.gov.

Ion Channel Modulation: As mentioned previously, CBA was shown to directly inhibit the chloride ion currents conducted by the protein TMEM206 nih.gov.

Cellular Uptake and Intracellular Distribution Studies in Model Systems